3,6-dimethyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,6-dimethyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C16H16N2O2S2 and its molecular weight is 332.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3,6-Dimethyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative notable for its potential pharmacological applications, particularly in the field of anticonvulsant therapies. This compound is characterized by a unique structure that combines thieno and pyrimidine rings, along with a thioether functional group, which contributes to its biological activity.
The molecular formula of this compound is C18H18N2O2S, with a molecular weight of 358.5 g/mol. The compound features significant heteroatoms (sulfur and nitrogen) within its structure, which are crucial for its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the alkylation of thieno[3,2-d]pyrimidine derivatives. A common method includes the reaction of 6-methyl-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one with phenacyl bromides under controlled conditions. The reaction conditions (temperature, pH, and solvent choice) significantly influence the yield and purity of the final product.
Anticonvulsant Effects
Research indicates that compounds in the thienopyrimidine class exhibit significant anticonvulsant properties. The mechanism of action is primarily linked to the modulation of neurotransmitter systems in the brain. It is suggested that this compound may enhance GABAergic transmission or inhibit excitatory neurotransmission, thereby stabilizing neuronal activity and preventing seizures.
Structure–Activity Relationship (SAR)
Studies on SAR have shown that structural modifications can enhance the biological activity of thienopyrimidine derivatives. For instance, variations in substituents on the phenyl ring have been explored to optimize binding affinity at target proteins involved in seizure activity. Compounds with specific substitutions have demonstrated improved anticonvulsant efficacy in preclinical models .
Case Studies
- Anticonvulsant Screening : In a study assessing various thienopyrimidine derivatives for anticonvulsant activity, 3,6-dimethyl derivatives showed promising results in reducing seizure frequency in rodent models. The study highlighted the importance of the thioether group in enhancing bioavailability and efficacy .
- Mechanistic Studies : Further mechanistic studies revealed that this compound interacts with GABA receptors and may also modulate calcium channels involved in neuronal excitability. These findings were supported by electrophysiological assays demonstrating altered neuronal firing patterns upon administration of the compound .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticonvulsant | Reduction in seizure frequency | , |
GABA Modulation | Enhanced GABAergic transmission | , |
Calcium Channel Modulation | Inhibition of excitatory currents |
Table 2: Structure–Activity Relationship Findings
Compound Modification | Biological Activity | IC50 (μM) |
---|---|---|
Methyl substitution on position 6 | Increased anticonvulsant effect | 1.49 - 2.94 |
Phenyl ring substitution | Improved binding affinity | Varies by structure |
Thioether presence | Enhanced bioavailability | Not specified |
Properties
IUPAC Name |
3,6-dimethyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-10-8-12-14(22-10)15(20)18(2)16(17-12)21-9-13(19)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOZHAILUMWKEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.